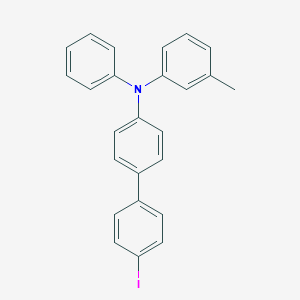

N-(4'-Iodobiphenyl-4-yl)-N-(m-tolyl)aniline

Vue d'ensemble

Description

N-(4'-Iodobiphenyl-4-yl)-N-(m-tolyl)aniline is a useful research compound. Its molecular formula is C25H20IN and its molecular weight is 461.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

N-(4'-Iodobiphenyl-4-yl)-N-(m-tolyl)aniline, a compound with the molecular formula C25H20IN and a molecular weight of 461.35 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, structure-activity relationships (SAR), and relevant case studies involving this compound.

- Molecular Formula : C25H20IN

- Molecular Weight : 461.35 g/mol

- Melting Point : 160 °C

- Purity : ≥96.0% (by HPLC) .

Biological Activity Overview

The biological activity of this compound has been investigated primarily in relation to its potential as an anticancer agent and its interactions with various biological targets.

Anticancer Activity

- Mechanism of Action : The compound has been studied for its ability to inhibit tubulin polymerization, a critical process in cell division. This mechanism is similar to that of known anticancer agents like combretastatin A-4 (CA-4), which disrupts microtubule dynamics leading to cancer cell death .

-

In Vitro Studies :

- In vitro assays have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines, including HeLa and MDA-MB-231 cells. The IC50 values indicate the concentration required to inhibit cell growth by 50% .

- Comparative studies have shown that modifications in the phenyl and aniline moieties can enhance or reduce biological activity, highlighting the importance of structural features in determining efficacy .

Structure-Activity Relationships (SAR)

The structure-activity relationship studies reveal that:

- Substituent Effects : The presence of electron-withdrawing groups at specific positions on the aromatic rings significantly influences the potency. For instance, substituents such as halogens enhance activity due to their ability to stabilize the transition state during binding to target proteins .

- Positioning of Methyl Groups : Variations in methyl group positioning (para vs. meta) have shown marked differences in activity, with certain configurations leading to a loss of potency .

Table 1: Summary of Biological Activity

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HeLa | 2.5 | Tubulin polymerization inhibition |

| Combretastatin A-4 (CA-4) | HeLa | 0.5 | Tubulin polymerization inhibition |

Case Studies

- Study on Antiproliferative Effects : A study published in MDPI demonstrated that derivatives of this compound showed varied antiproliferative effects depending on their structural modifications. The most potent derivative had an IC50 value significantly lower than that of CA-4, indicating a promising lead for further development .

- Molecular Docking Studies : Research involving molecular docking has provided insights into how this compound interacts with tubulin at the molecular level, confirming its potential as an effective inhibitor through favorable binding interactions .

Applications De Recherche Scientifique

Organic Synthesis

1.1. Role as a Building Block

N-(4'-Iodobiphenyl-4-yl)-N-(m-tolyl)aniline serves as a versatile building block in organic synthesis. Its iodo group allows for various substitution reactions, making it valuable for creating more complex organic molecules. The biphenyl structure contributes to its stability and reactivity, facilitating the development of new compounds with tailored properties.

1.2. Applications in Cross-Coupling Reactions

The compound is particularly useful in cross-coupling reactions, such as Suzuki and Sonogashira reactions, where it acts as a coupling partner to form biaryl compounds. These reactions are essential in synthesizing pharmaceuticals and agrochemicals, highlighting the compound's importance in drug discovery and development.

Material Science

2.1. Organic Electronics

Recent studies have indicated that this compound can be utilized in the fabrication of organic electronic materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films and its favorable electronic properties make it an attractive candidate for these applications.

2.2. Photonic Applications

The compound's photophysical properties suggest potential use in photonic devices. Its absorption characteristics can be tuned through structural modifications, allowing for the development of materials with specific optical properties suitable for sensors and other photonic applications.

Medicinal Chemistry

3.1. Anticancer Activity

Research has shown that compounds similar to this compound exhibit promising anticancer activity. Studies focusing on its derivatives have reported significant cytotoxic effects against various cancer cell lines, suggesting that this compound could serve as a lead structure for the development of new anticancer agents.

3.2. Drug Design

The structural features of this compound make it a candidate for drug design, particularly in developing inhibitors targeting specific biological pathways involved in diseases such as cancer and inflammation. The ability to modify the aniline moiety allows for optimization of pharmacological properties.

Case Studies

Propriétés

IUPAC Name |

N-[4-(4-iodophenyl)phenyl]-3-methyl-N-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20IN/c1-19-6-5-9-25(18-19)27(23-7-3-2-4-8-23)24-16-12-21(13-17-24)20-10-14-22(26)15-11-20/h2-18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKQZSFMSAULQQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50443908 | |

| Record name | 4'-Iodo-N-(3-methylphenyl)-N-phenyl[1,1'-biphenyl]-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50443908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195443-34-6 | |

| Record name | 4'-Iodo-N-(3-methylphenyl)-N-phenyl[1,1'-biphenyl]-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50443908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4'-Iodobiphenyl-4-yl)-N-(m-tolyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.